6,7-Desmethylene drospirenone
CAS No.: 67372-68-3
Cat. No.: VC21348263
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67372-68-3 |
---|---|
Molecular Formula | C23H30O3 |
Molecular Weight | 354.5 g/mol |
IUPAC Name | (1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
Standard InChI | InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 |
Standard InChI Key | DYIJDDWIJGVQBE-PJPXKQQPSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C |
SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C |
Appearance | White Solid |
Melting Point | 177-179°C |
Chemical Structure and Properties
Molecular Identification
6,7-Desmethylene drospirenone is characterized by its chemical formula C23H30O3 and a molecular weight of 354.5 g/mol . The compound features a complex pentacyclic structure with eight defined stereocenters that contribute to its specific three-dimensional configuration and biological interactions . Its IUPAC name, (1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione, reflects this stereochemical complexity and specific molecular arrangement .
Physicochemical Properties
The physicochemical properties of 6,7-Desmethylene drospirenone influence its behavior in biological systems and analytical processes. Table 1 summarizes the key properties of this compound as documented in authoritative chemical databases.
Table 1: Physicochemical Properties of 6,7-Desmethylene Drospirenone
Property | Value |
---|---|
Molecular Formula | C23H30O3 |
Molecular Weight | 354.5 g/mol |
XLogP3 | 2.9 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 43.4 Ų |
Heavy Atom Count | 26 |
Defined Atom Stereocenter Count | 8 |
The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability . The absence of hydrogen bond donors, combined with three hydrogen bond acceptors, provides insights into its potential interaction patterns with biological macromolecules . The topological polar surface area of 43.4 Ų further characterizes its molecular properties relevant to potential drug absorption and distribution mechanisms .
Identification and Nomenclature
Registry and Identification Numbers
6,7-Desmethylene drospirenone is registered under various identification systems used in chemical databases and regulatory frameworks. These identifiers are essential for unambiguous reference to the compound in scientific literature, databases, and regulatory documentation.
Table 2: Identification Numbers for 6,7-Desmethylene Drospirenone
Identifier Type | Value |
---|---|
CAS Number | 67372-68-3 |
PubChem CID | 13505844 |
European Community (EC) Number | 812-803-0 |
UNII | 3N90W9C3DW |
DSSTox Substance ID | DTXSID50217727 |
InChIKey | DYIJDDWIJGVQBE-PJPXKQQPSA-N |
These identification numbers facilitate precise tracking and referencing of the compound across different chemical databases and regulatory frameworks .
Synonyms and Alternative Names
Synonym | Context |
---|---|
Drospirenone impurity A | European Pharmacopoeia |
6,7-Demethylene Drospirenone | Alternative nomenclature |
6,7-Desmethylenedrospirenone | Alternative nomenclature |
Drospirenone impurity, 6,7-desmethylene drospirenone | United States Pharmacopeia |
15beta,16beta-Methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone | Chemical nomenclature |
This diversity in naming conventions underscores the compound's significance in different contexts, particularly in pharmaceutical quality control and regulatory frameworks .
Analytical Detection and Quantification
Importance in Pharmaceutical Quality Control
The detection and quantification of 6,7-Desmethylene drospirenone in pharmaceutical preparations containing drospirenone is crucial for quality control and safety assessment. Regulatory agencies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish acceptable limits for impurities like 6,7-Desmethylene drospirenone to ensure the quality and safety of medications.
Analytical Methodologies
Research efforts have been directed towards developing robust analytical methods for the detection and quantification of 6,7-Desmethylene drospirenone in drospirenone drug products. These analytical approaches typically employ sophisticated instrumental techniques including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Such methodologies enable precise measurement of impurity levels, ensuring compliance with regulatory standards for pharmaceutical quality and safety.
The development of these analytical methods represents a significant contribution to pharmaceutical quality assurance, allowing manufacturers to monitor and control the presence of 6,7-Desmethylene drospirenone in drospirenone-containing medications.
GHS Hazard Statement | Description | Hazard Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
H361 | Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |
These hazard classifications necessitate appropriate precautionary measures when handling the compound in laboratory or industrial settings .
Structural Relationship to Drospirenone
Structural Comparison
6,7-Desmethylene drospirenone differs from drospirenone by lacking a methylene group at positions 6 and 7 of its molecular structure. This structural variation, though subtle, results in distinct physicochemical properties and potentially different biological activities compared to the parent compound.
Research Applications and Chemical Behavior
Chemical Reactivity
The chemical behavior of 6,7-Desmethylene drospirenone involves various reactions typical of steroid compounds, including oxidation, reduction, and hydrolysis. The presence of specific functional groups in its structure allows for potential reactions with electrophiles and nucleophiles, potentially leading to derivatives with different pharmacological properties.
Crystal Structure Information
The PubChem database contains information about the crystal structure of 6,7-Desmethylene drospirenone, with associated CCDC (Cambridge Crystallographic Data Centre) Number 282605 . This crystallographic data provides valuable insights into the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding structure-activity relationships and potential binding interactions with biological targets.
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